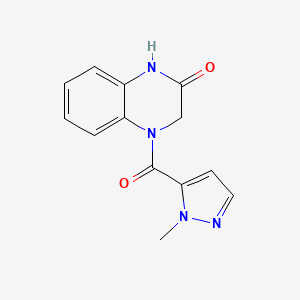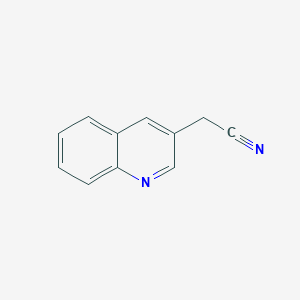
3-Quinolineacetonitrile
概要
説明
3-Quinolineacetonitrile is a compound that contains a quinoline ring and an acetonitrile group . Quinoline is a nitrogen-based heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . Acetonitrile, also known as cyanomethane or methyl cyanide, is a simple organic nitrile .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline .
Molecular Structure Analysis
The molecular structure of 3-Quinolineacetonitrile would be a combination of the structures of quinoline and acetonitrile. Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Acetonitrile has a simple structure with a carbon atom triple-bonded to a nitrogen atom and single-bonded to a methyl group .
Chemical Reactions Analysis
Quinoline and its derivatives participate in various chemical reactions. They can undergo nucleophilic and electrophilic substitution reactions . Acetonitrile can also participate in various reactions. For example, it can undergo a hydrogen transfer reaction from CH3 to CN under extreme conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Quinolineacetonitrile would depend on the properties of its constituents, quinoline and acetonitrile. Some of the physical properties that can be observed include density, color, hardness, melting and boiling points, and electrical conductivity . The chemical properties would include reactivity, flammability, toxicity, acidity, and heat of combustion .
科学的研究の応用
Antibacterial Applications
- Synthesis of Quinoline-3-Carbonitrile Derivatives as Antibacterial Agents : New derivatives of quinoline-3-carbonitrile were synthesized and showed promising antibacterial activity without causing severe host toxicity. These compounds interacted well with DNA gyrase, a target enzyme for quinoline class antibiotics, suggesting a mechanism of action. This research indicates the potential of quinoline-3-carbonitrile derivatives as broad-spectrum antibacterial agents (Khan et al., 2019).
Pesticidal Activities
- Synthesis and Pesticidal Activities of Quinoxalines : Quinoxaline derivatives were synthesized and demonstrated herbicidal, fungicidal, and insecticidal activities. These compounds showed potential as new pesticides and pharmaceuticals (Liu et al., 2020).
Antimicrobial and Antifungal Activities
- Synthesis and Evaluation of Quinoline-3-Carbonitrile Derivatives as DNA-Gyrase Inhibitors : A range of quinoline-3-carbonitrile derivatives showed significant antimicrobial and antifungal activities. These compounds were potential DNA-gyrase inhibitors, important for controlling microbial growth (El-Gamal et al., 2018).
Antiproliferative Activity in Cancer Research
- Tetrahydrochromeno[4,3-b]quinolines Against Breast Cancer : Certain synthesized compounds exhibited significant antiproliferative activity against breast cancer cells, suggesting potential applications in cancer treatment (Nagaiah et al., 2010).
Corrosion Inhibition
- Quinoline Derivatives as Corrosion Inhibitors : Novel quinoline derivatives showed promising properties as corrosion inhibitors for iron, important for material science and industrial applications (Erdoğan et al., 2017).
Photovoltaic Properties
- Photovoltaic Properties of 4H-Pyrano[3,2-c]quinoline Derivatives : These compounds demonstrated potential in the fabrication of organic-inorganic photodiode devices, indicating their utility in solar energy applications (Zeyada et al., 2016).
Electrochemical Studies
- Quinoxaline's Electrochemical Properties : Studies revealed that quinoxalines' electrochemical properties are influenced by coordination with electrolyte constituents, significant for energy storage applications (Carino et al., 2015).
Synthesis of Novel Compounds
- Microwave Assisted Synthesis of Thiopyrano[2,3-b]quinolines : Demonstrated the synthesis of novel compounds with potential as antimicrobial agents (Nandeshwarappa et al., 2006).
Safety And Hazards
The safety and hazards of 3-Quinolineacetonitrile would depend on the safety and hazards associated with its constituents, quinoline and acetonitrile. For example, acetonitrile is highly flammable and may be fatal if swallowed and enters airways. It can cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness .
将来の方向性
The future directions in the study of 3-Quinolineacetonitrile and similar compounds would likely involve the development of new synthesis methods, the exploration of new applications, and the study of their biological activities . There is also a growing interest in developing greener and more sustainable chemical processes .
特性
IUPAC Name |
2-quinolin-3-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNPNQPJCREQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-3-yl)acetonitrile | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

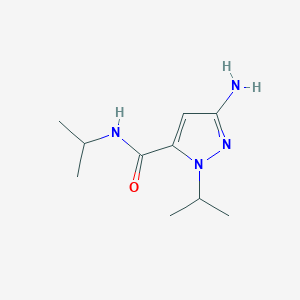
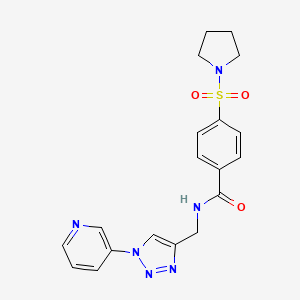
![ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2706478.png)
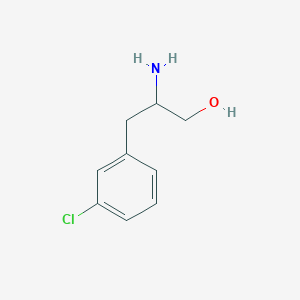
![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2706484.png)
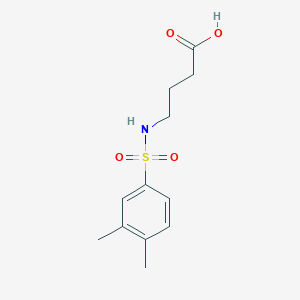
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2706486.png)
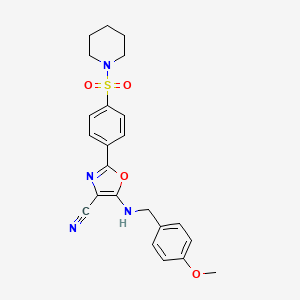
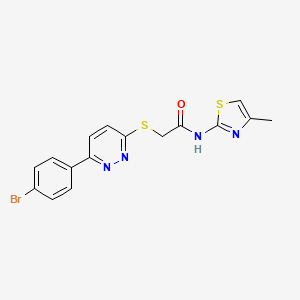
![N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2706495.png)
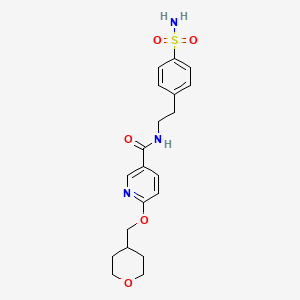
![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(3-fluoro-4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2706497.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2706498.png)
